Cas no 2137601-49-9 (3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea)

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea is a chemically synthesized urea derivative featuring a tetrahydropyran (oxane) core substituted with a methylamino group and an ethylurea moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate or pharmacophore. The presence of both polar (urea, methylamino) and lipophilic (ethyl, oxane) groups enhances its binding affinity and solubility profile, making it suitable for structure-activity relationship (SAR) studies. Its rigid oxane ring may contribute to conformational stability, while the urea functionality offers hydrogen-bonding capabilities, critical for target interactions. This compound is primarily utilized in research settings for exploratory synthesis and biochemical applications.
3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea structure
2137601-49-9 structure
Product name:3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
CAS No:2137601-49-9
MF:C10H21N3O2
Molecular Weight:215.292642354965
CID:5879177
PubChem ID:165845377

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea 化学的及び物理的性質

名前と識別子

    • EN300-712443
    • 2137601-49-9
    • 3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
    • 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
    • インチ: 1S/C10H21N3O2/c1-3-12-9(14)13-8-10(11-2)4-6-15-7-5-10/h11H,3-8H2,1-2H3,(H2,12,13,14)
    • InChIKey: SEGHEVDCSQROBI-UHFFFAOYSA-N
    • SMILES: O1CCC(CNC(NCC)=O)(CC1)NC

計算された属性

  • 精确分子量: 215.16337692g/mol
  • 同位素质量: 215.16337692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 203
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.5
  • トポロジー分子極性表面積: 62.4Ų

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-712443-10.0g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
10g
$4052.0 2023-05-29
Enamine
EN300-712443-0.25g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
0.25g
$867.0 2023-05-29
Enamine
EN300-712443-0.1g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
0.1g
$829.0 2023-05-29
Enamine
EN300-712443-0.05g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
0.05g
$792.0 2023-05-29
Enamine
EN300-712443-0.5g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
0.5g
$905.0 2023-05-29
Enamine
EN300-712443-2.5g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
2.5g
$1848.0 2023-05-29
Enamine
EN300-712443-5.0g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
5g
$2732.0 2023-05-29
Enamine
EN300-712443-1.0g
3-ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea
2137601-49-9
1g
$943.0 2023-05-29

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea 関連文献

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}ureaに関する追加情報

Professional Introduction to 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea (CAS No. 2137601-49-9)

3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea, a compound with the chemical identifier CAS No. 2137601-49-9, represents a significant advancement in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif of 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea incorporates a urea moiety linked to an oxane ring, which is further substituted with an ethyl group and a methylamino group. Such structural features are strategically designed to enhance binding affinity and selectivity in biological targets, making it a promising candidate for further exploration.

The urea functional group is a well-documented pharmacophore in drug design, known for its ability to form hydrogen bonds with various biological targets, including enzymes and receptors. In particular, the incorporation of the methylamino substituent into the oxane ring system introduces additional hydrogen bonding potential and steric bulk, which can fine-tune the compound's interactions with biological macromolecules. This design approach aligns with contemporary trends in medicinal chemistry, where modularity and tunability are key considerations in the development of novel therapeutic agents.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. The oxane ring in 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea is a saturated six-membered heterocycle that provides rigidity and stability to the molecular framework while allowing for conformational flexibility necessary for effective binding. This structural feature has been exploited in various drug candidates, demonstrating its utility in modulating biological activity. The presence of both polar and non-polar regions in the molecule also enhances its solubility and bioavailability, critical factors for pharmaceutical applications.

The synthesis of 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the oxane ring via cyclocondensation reactions, followed by functionalization with the urea and ethyl groups. These synthetic strategies leverage advanced catalytic methods and protecting group tactics to ensure high yield and purity. The precision required in these synthetic routes underscores the compound's complexity and highlights its significance as a research tool.

In terms of biological activity, preliminary investigations into 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea have revealed intriguing properties that warrant further exploration. The compound has shown promise as an inhibitor of certain enzymatic pathways implicated in diseases such as cancer and inflammation. Specifically, its ability to interact with target proteins through multiple binding sites suggests that it may exhibit synergistic effects when combined with other therapeutic agents. This multiplicity of interaction points is a desirable trait in drug design, as it can lead to enhanced efficacy and reduced side effects.

The role of computational chemistry in analyzing the interactions between 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea and biological targets cannot be overstated. Advanced computational methods, such as molecular dynamics simulations and docking studies, have been instrumental in elucidating the binding mechanisms and optimizing lead structures. These computational approaches provide valuable insights into the compound's behavior at an atomic level, guiding experimental efforts toward more effective drug candidates. The integration of computational chemistry with experimental pharmacology has become a cornerstone of modern drug discovery pipelines.

The future prospects for CAS No. 2137601-49-9, particularly as a scaffold for derivative development, are vast. By systematically modifying its structural features—such as altering the substitution patterns on the urea or introducing new functional groups—researchers can explore a wide spectrum of biological activities. This modular approach allows for rapid screening and optimization, accelerating the process of bringing new drugs to market. Furthermore, green chemistry principles are being increasingly applied to these synthetic processes to minimize environmental impact while maintaining high efficiency.

The impact of compounds like 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea extends beyond academic research; they represent tangible progress toward addressing unmet medical needs worldwide. As our understanding of disease mechanisms continues to evolve, so too does our capacity to design molecules that can modulate these processes effectively. The interdisciplinary nature of pharmaceutical chemistry—combining organic synthesis, medicinal chemistry, biochemistry, and computational science—ensures that innovations such as this will continue to emerge at a steady pace.

In conclusion, 3-Ethyl-1-{[4-(methylamino)oxan-4-yl]methyl}urea (CAS No. 2137601-49-9) stands as a testament to the power of modern chemical research in developing novel therapeutic agents. Its unique structural features make it a versatile tool for exploring new pharmacological pathways, while its synthetic accessibility ensures that it remains a valuable asset for researchers worldwide. As we continue to unravel the complexities of biological systems through interdisciplinary collaboration, compounds like this will play an increasingly pivotal role in advancing human health.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.